N-Methyl-5-nitropyridine-3-carboxamide
Description
N-Methyl-5-nitropyridine-3-carboxamide is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group at position 5 and a methylamide group at position 3. The nitro group enhances electrophilicity, making the compound reactive in reduction or substitution reactions, while the methylamide group contributes to hydrogen-bonding capabilities and lipophilicity .
Properties
CAS No. |
59290-18-5 |
|---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-8-7(11)5-2-6(10(12)13)4-9-3-5/h2-4H,1H3,(H,8,11) |
InChI Key |
UCRHURGUOPWJDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift . Subsequent methylation and carboxamidation steps are carried out to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron (Fe) and hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-Methyl-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carboxamide moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-Methyl-5-nitropyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Similarity scores based on structural overlap (e.g., substituent positions, functional groups) .
- Nitro Group Impact : The nitro group in all compounds confers strong electron-withdrawing effects, influencing reactivity in electrophilic substitution. However, the absence of a carboxylic acid or pyridone moiety in this compound reduces its acidity compared to 5-Nitro-2-pyridinecarboxylic acid and N-Methyl-2-pyridone-5-carboxamide .
- Amide vs. Carboxylic Acid : The methylamide group enhances solubility in polar aprotic solvents (e.g., DMF) compared to the carboxylic acid derivative, which may form dimers via hydrogen bonding .
Research Findings and Gaps
- Spectral Data : IR/Raman spectroscopy confirms nitro and amide group signatures, but detailed NMR or X-ray crystallography data for this compound are lacking in the evidence .
- Similarity Scores : Compounds with scores >0.8 (e.g., 5-Nitro-2-pyridinecarboxylic acid) share core reactivity but differ in solubility and metabolic stability due to substituent variations .
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